

# A Comparative Analysis of M40 and M35 Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M40 TFA   |           |
| Cat. No.:            | B15618941 | Get Quote |

#### Introduction

Galanin is a widely distributed neuropeptide that exerts its biological effects through three Gprotein coupled receptor subtypes: GALR1, GALR2, and GALR3. These receptors are
implicated in a variety of physiological processes, including nociception, inflammation, feeding
behavior, and cognition. The development of synthetic peptide ligands that can modulate
galanin receptor activity has been crucial for elucidating the roles of the galaninergic system.
Among the most widely studied of these are the chimeric peptides M40 and M35. Both are
recognized as galanin receptor antagonists but exhibit distinct pharmacological profiles, making
them suitable for different experimental paradigms.

This guide provides a comparative analysis of M40 and M35 peptides, summarizing their performance, presenting key experimental data, and offering detailed protocols for their use.

## **Peptide Profiles and Mechanism of Action**

#### M40 Peptide

M40 is a potent, non-selective galanin receptor antagonist. It is a chimeric peptide, specifically [galanin-(1-12)-Pro3-(Ala-Leu)2-Ala amide]. M40 binds with high affinity to galanin receptors in the nanomolar range. Its primary action is as an antagonist at central galanin receptors, particularly the GALR1 subtype, where it effectively blocks the effects of endogenous galanin. However, its activity is context-dependent; in peripheral systems and at higher concentrations







(>100 nM), M40 can act as a weak partial agonist at GALR2 receptors. This dual activity necessitates careful dose consideration in experimental design.

#### M35 Peptide

M35 is also a chimeric peptide antagonist of galanin receptors, composed of galanin-(1-13)-bradykinin-(2-9)-amide. It was developed to have improved stability in vivo compared to earlier antagonists. M35 binds with high affinity to galanin receptors, comparable to that of M40 and endogenous galanin. Similar to M40, its pharmacology is complex; it acts as a galanin antagonist at low concentrations, but can function as a galanin receptor agonist at concentrations above 10 nM. M35 has been utilized in studies of depression, cognition, and pancreatitis, where it has shown neuroprotective and anti-inflammatory effects.

## **Comparative Performance Data**

The following table summarizes the key pharmacological parameters and characteristics of M40 and M35 peptides based on available experimental data.



| Feature             | M40 Peptide                                                                                                                                                                                                      | M35 Peptide                                                                                                                                                                                    |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Amino Acid Sequence | H-Gly-Trp-Thr-Leu-Asn-Ser-<br>Ala-Gly-Tyr-Leu-Leu-Gly-Pro-<br>Pro-Pro-Ala-Leu-Ala-Leu-Ala-<br>NH2                                                                                                                | Galanin-(1-13)-bradykinin-(2-<br>9)-amide                                                                                                                                                      |
| Receptor Affinity   | K <sub>i</sub> values: • GALR1: 1.82 nM • GALR2: 5.1 nM IC <sub>50</sub> value: 3 - 15 nM for displacing [1251]galanin in rat brain membranes.                                                                   | High affinity for galanin binding sites, showing nanomolar potency in displacement assays.                                                                                                     |
| Functional Activity | Antagonist: Potent antagonist at central galanin receptors (putative GL-1 subtype). Weak Partial Agonist: Exhibits weak agonist activity at peripheral GALR2 receptors (putative GL-2 subtype) at doses >100 nM. | Antagonist: Acts as a galanin receptor antagonist at low concentrations. Agonist: Can act as a galanin receptor agonist at concentrations above 10 nM.                                         |
| Key In Vivo Effects | • Blocks galanin-induced feeding. • Blocks galanin's inhibition of acetylcholine release. • Attenuates antidepressant effects of fluoxetine. • Improves cardiac function in heart failure models.                | • Exhibits antidepressant-like activity. • Shows neuroprotective and cognition-enhancing effects. • Ameliorates cerulein-induced acute pancreatitis in mice (an effect not observed with M40). |

## **Signaling Pathways of Galanin Receptors**

M40 and M35 exert their effects by modulating the signaling cascades initiated by the three galanin receptor subtypes. GALR1 and GALR3 primarily couple to  $G_i/_o$  proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. GALR2, on the other hand, predominantly couples to  $G_o/_{11}$  proteins, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.





Click to download full resolution via product page

Caption: Simplified signaling pathways of galanin receptors.

### **Experimental Methodologies**

Detailed and standardized protocols are essential for obtaining reproducible and comparable data. Below are representative protocols for a competitive binding assay and an in vivo functional study.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (IC<sub>50</sub> and K<sub>i</sub>) of M40 and M35 for galanin receptors using a radioligand.

- Membrane Preparation:
  - Homogenize tissue (e.g., rat hippocampus or hypothalamus) or cultured cells expressing galanin receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4).



- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation.
- Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH
   7.4) and determine the protein concentration using a BCA or Bradford assay.

#### Binding Assay:

- o In a 96-well plate, add 50 μL of binding buffer, 50 μL of [ $^{125}$ I]iodo-Tyr $^{26}$ -galanin (final concentration ~0.2 nM), and 50 μL of competing ligand (M40, M35, or unlabeled galanin) at various concentrations (e.g.,  $10^{-12}$  M to  $10^{-6}$  M).
- $\circ~$  To initiate the binding reaction, add 50  $\mu L$  of the membrane preparation (20-50  $\mu g$  of protein).
- $\circ$  Determine non-specific binding in the presence of a high concentration (e.g., 1  $\mu$ M) of unlabeled galanin.
- Incubate the plate at room temperature for 60-90 minutes.

#### • Separation and Measurement:

- Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B)
   pre-soaked in 0.5% polyethyleneimine.
- Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the radioactivity retained on the filters using a gamma counter.

#### Data Analysis:

Subtract non-specific binding from all measurements.







- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
- Convert the IC<sub>50</sub> to a  $K_i$  (inhibitory constant) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where [L] is the radioligand concentration and  $K_e$  is its dissociation constant.





Click to download full resolution via product page

**Caption:** Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Assay - Galanin-Induced Feeding Behavior in Rats



This protocol describes a method to assess the antagonist properties of M40 and M35 on galanin-stimulated food intake.

#### Animal Preparation:

- Use adult male Sprague-Dawley rats (250-300g) and house them individually with ad libitum access to food and water.
- Surgically implant a permanent guide cannula aimed at the third ventricle (3V) or another specific brain region like the paraventricular nucleus (PVN).
- Allow at least one week for recovery from surgery. Habituate the rats to the injection procedure with saline injections.
- Peptide Preparation and Administration:
  - Dissolve M40 or M35 peptides in sterile 0.9% physiological saline to the desired concentration.
  - $\circ$  On the test day, gently restrain the rat and inject the antagonist (e.g., M40 or M35, 1-3 nmol in 1-2  $\mu$ L) or saline vehicle through the cannula over a period of 1 minute.
  - Leave the injector in place for an additional minute to allow for diffusion.

#### Behavioral Testing:

- Return the rat to its home cage, which contains a pre-weighed amount of standard chow.
- Approximately 15-20 minutes after the antagonist injection, administer an injection of galanin (e.g., 3 nmol) or saline via the same cannula.
- Immediately after the second injection, provide access to the pre-weighed food.
- Measure cumulative food intake at several time points (e.g., 1, 2, and 4 hours post-injection) by weighing the remaining food and any spillage.

#### Data Analysis:



- Calculate the net food intake for each rat in each treatment group (Vehicle + Saline,
   Vehicle + Galanin, Antagonist + Galanin).
- Analyze the data using ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to determine if the antagonist significantly blocked the galanin-induced increase in food intake.

#### Conclusion

M40 and M35 are invaluable tools for investigating the galaninergic system. While both act as high-affinity galanin receptor ligands, their distinct profiles as antagonists and partial agonists, particularly concerning the GALR2 subtype, are critical considerations for experimental design. M40 is a well-characterized antagonist for central galanin systems, whereas M35's dual agonist/antagonist nature and its unique efficacy in certain models, such as pancreatitis, offer different research avenues. The choice between these peptides should be guided by the specific galanin receptor subtypes and physiological systems under investigation.

 To cite this document: BenchChem. [A Comparative Analysis of M40 and M35 Peptides: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618941#comparative-analysis-of-m40-and-m35-peptides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com